AU1235

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

AU1235的合成涉及在受控条件下使金刚烷异氰酸酯与合适的胺反应。 该反应通常在有机溶剂中进行,例如在室温下使用二甲基亚砜 (DMSO) . 然后使用标准技术(如重结晶或色谱法)纯化产物,以获得高纯度化合物。

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用大型反应器和自动化系统来精确控制反应条件。 然后使用工业规模的色谱法或结晶技术纯化化合物,以确保高纯度和产率 .

化学反应分析

反应类型

AU1235经历各种化学反应,包括:

氧化: this compound可以在特定条件下氧化,形成相应的氧化产物。

还原: 该化合物可以使用合适的还原剂还原,产生还原衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产物

科学研究应用

Chemical Applications

AU1235 serves as a model compound for studying the mechanisms of inhibition of MmpL3. Researchers utilize it to explore structure-activity relationships and to develop new compounds with enhanced efficacy against mycobacterial infections. The compound's unique chemical properties allow it to be a reference point in drug discovery processes aimed at targeting similar pathogens.

Biological Applications

In biological research, this compound is investigated for its effectiveness against Mycobacterium tuberculosis and other mycobacterial species. Studies have shown that this compound inhibits the growth of these bacteria, particularly in multi-drug resistant strains. Its mechanism involves disrupting the transport of trehalose monomycolates, essential for bacterial cell wall integrity, thereby leading to bacterial death .

Medical Applications

This compound is being explored as a potential anti-tuberculosis drug . Its high potency against resistant strains makes it a candidate for further clinical development. The compound has been shown to maintain activity even when tested against mutant strains of M. tuberculosis, suggesting its potential as a reliable treatment option in combating tuberculosis .

Industrial Applications

In industry, this compound is utilized in the development of new anti-infective agents. It serves as a reference compound in drug discovery programs aimed at creating effective treatments for infectious diseases caused by mycobacteria. Its role in facilitating the understanding of MmpL3's function can lead to innovative therapeutic strategies .

Data Table: Overview of this compound Applications

| Field | Application | Significance |

|---|---|---|

| Chemistry | Model compound for studying MmpL3 inhibition | Aids in understanding structure-activity relationships |

| Biology | Inhibitor of Mycobacterium tuberculosis | Effective against multi-drug resistant strains |

| Medicine | Potential anti-tuberculosis drug | High potency and efficacy against resistant strains |

| Industry | Development of new anti-infective agents | Reference compound for drug discovery and therapeutic strategies |

Case Study 1: Mechanism of Action

Research has demonstrated that this compound effectively inhibits the synthesis of key lipids necessary for the cell wall structure of M. tuberculosis. In vitro studies revealed that treatment with this compound led to significant reductions in the synthesis of sulfolipid and trehalose dimycolate, crucial components for mycobacterial viability .

Case Study 2: Efficacy Against Resistant Strains

A study conducted on various strains of M. tuberculosis highlighted this compound's effectiveness even against those with known resistance mechanisms. The compound exhibited low minimum inhibitory concentrations (MICs), indicating its potential as a front-line treatment option .

Case Study 3: Structure-Activity Relationship Studies

Further investigations into the structure-activity relationships of this compound have led to the identification of several analogs with improved pharmacological profiles. These studies are crucial for optimizing the efficacy and safety profiles of new derivatives aimed at treating tuberculosis .

作用机制

AU1235通过抑制分枝杆菌膜蛋白大型3发挥作用,该蛋白对于海藻糖单酰基酯跨越结核分枝杆菌内膜的转运至关重要 . 这种抑制会破坏细菌细胞壁的合成,导致细菌死亡。 该化合物与分枝杆菌膜蛋白大型3的跨膜区域结合,干扰其功能并阻止必需脂质的转运 .

相似化合物的比较

类似化合物

BM212: 另一种具有不同化学结构的分枝杆菌膜蛋白大型3的有效抑制剂.

SQ109: 一种著名的分枝杆菌膜蛋白大型3抑制剂,已进入临床试验.

ICA38: 一种对分枝杆菌膜蛋白大型3具有类似抑制活性的化合物.

AU1235的独特性

This compound因其高效力和对多重耐药菌株结核分枝杆菌的有效性而脱颖而出 . 其独特的金刚烷脲结构提供了与其他抑制剂不同的作用机制,使其成为对抗结核病的宝贵化合物 .

生物活性

AU1235 is a novel compound identified as a potent inhibitor of Mycobacterium tuberculosis (M. tb), particularly effective against multidrug-resistant strains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential as an anti-tubercular agent.

This compound is classified as an adamantyl urea derivative, with a specific structure that enhances its interaction with bacterial targets. Its primary mechanism involves inhibition of the MmpL3 protein, which is crucial for mycolic acid transport in mycobacteria. The disruption of mycolic acid synthesis is critical, as these lipids are essential components of the bacterial cell wall.

Minimum Inhibitory Concentration (MIC)

This compound demonstrates significant antibacterial activity with a minimum inhibitory concentration (MIC) of 0.1 µg/ml against M. tb H37Rv. Notably, it retains activity against various multidrug-resistant (MDR) clinical isolates, indicating its potential as a therapeutic option where conventional treatments fail .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| M. tuberculosis H37Rv | 0.1 |

| M. bovis BCG | 0.1 |

| M. smegmatis | 3.2 - 6.4 |

| M. abscessus ATCC 19977 | >12.8 |

Time-Dependent Killing

Research indicates that this compound exhibits a time-dependent killing effect rather than a concentration-dependent one. For instance, exposure to 0.5 µg/ml (5 times MIC) resulted in a significant reduction in viable colony-forming units (CFUs) after five days, demonstrating its bactericidal properties under specific conditions .

Inhibition of Mycolic Acid Synthesis

The compound specifically inhibits the synthesis of trehalose dimycolate (TDM) and mycolic acids, which are vital for the integrity of the bacterial cell wall. Studies employing metabolic labeling techniques have shown that while RNA, DNA, and protein synthesis remain unaffected, this compound leads to a substantial decrease in TDM and mycolic acid levels in treated cells .

Case Studies and Comparative Analysis

In comparative studies with other known inhibitors like SQ109, this compound's unique target profile has been highlighted. While SQ109 also affects mycolic acid synthesis indirectly by disrupting the proton motive force, this compound directly inhibits MmpL3 without impacting other metabolic pathways significantly . This specificity suggests that this compound could be developed further with minimized side effects compared to broader-spectrum antibiotics.

Conclusion and Future Directions

The biological activity of this compound marks it as a promising candidate for further development as an anti-tubercular agent, particularly against MDR strains of M. tb. Its unique mechanism targeting MmpL3 and its efficacy at low concentrations make it a valuable addition to the arsenal against tuberculosis.

Future research should focus on:

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Resistance Mechanisms: Understanding potential resistance pathways that may emerge with prolonged use.

- Combination Therapies: Investigating synergistic effects when used alongside existing anti-tubercular drugs.

By addressing these areas, this compound could significantly contribute to combating tuberculosis globally.

属性

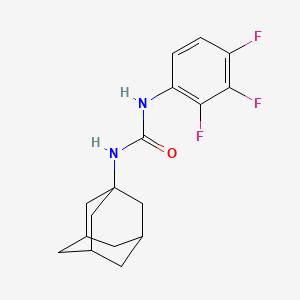

IUPAC Name |

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHHHKUANVSJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。